molecular formula C18H30N2O5 B106982 Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate CAS No. 383910-24-5

Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate

Cat. No. B106982
M. Wt: 354.4 g/mol
InChI Key: UFTUUVAOLOJLFC-KYEXWDHISA-N
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Description

Molecular Structure Analysis

The compound’s stereochemistry is indicated by the (3aR,4S,6R,6aS) prefix in its name. This tells us the absolute configuration of the chiral centers in the molecule .

Scientific Research Applications

Stereocontrolled Synthesis in Peptides

The compound has been involved in the synthesis of enantiopure methyl derivatives, highlighting its role in stereocontrolled transformation strategies. For instance, it was utilized in the total synthesis of enantiopure methyl derivatives using a strategy that transformed nitrohexofuranoses into cyclopentylamines, emphasizing its significance in the synthesis and incorporation of novel polyhydroxylated 5-aminocyclopent-1-enecarboxylic acids into peptides. This process indicates its potential application in the peptide synthesis and pharmaceutical industries (Fernandez et al., 2010).

Intramolecular Cycloaddition and Cyclization Processes

The compound has been a key player in the intramolecular cycloaddition of münchnones, demonstrating its utility in the synthesis of various heterocyclic compounds. It was predominantly used to generate anti isomers of glycine derivatives, indicating its role in the synthesis of isomeric glycine derivatives and the exploration of new chemical compounds through intramolecular reactions (Aleksandrova et al., 2018).

Synthesis of 1,2,3,4-Functionalized Cyclopentanes

The compound played a crucial role in the synthesis of a new 1,2,3,4-functionalized cyclopentane derivative. This highlights its importance in the field of organic synthesis, particularly in creating novel cyclopentane structures which could have potential applications in medicinal chemistry and material science (Gimazetdinov et al., 2016).

properties

IUPAC Name

methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-11(16(21)23-6)9-12(15(13)25-20-14)19-17(22)24-18(3,4)5/h10-13,15H,7-9H2,1-6H3,(H,19,22)/t11-,12+,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTUUVAOLOJLFC-KYEXWDHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NOC2C1C(CC2NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C1=NO[C@H]2[C@@H]1[C@H](C[C@H]2NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peramivir Impurity 3

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